molecular formula C10H9F3OS B2686919 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 136067-94-2

2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2686919
CAS No.: 136067-94-2
M. Wt: 234.24
InChI Key: JZJVYPCVACCIFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” is not explicitly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .

Scientific Research Applications

Transition Metal Phosphide Catalysts

Transition metal phosphides have emerged as promising hydroprocessing catalysts with high activity and stability. They are strong and hard, with electronic and magnetic properties similar to metals, showing excellent performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). The most active phosphide, Ni2P, surpasses the activity of promoted sulfides, offering a potential application area for related compounds in catalyst development (Oyama et al., 2009).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) is an important platform for the development of chemosensors for detecting various analytes, including metal ions and anions. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential for related compounds in sensor technology (Roy, 2021).

Ionic Liquid Membranes for Gas Separation

Ionic liquid membranes have shown superior performance compared to standard polymers for gas separations, such as CO2/N2 and CO2/CH4. Research focuses on benchmarks for SILM performance and future research directions, suggesting a potential application for related compounds in enhancing gas separation technologies (Scovazzo, 2009).

Drug Delivery Systems

pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules have been developed for drug delivery, responding to changes in pH or the presence of glucose. This suggests potential applications for related compounds in creating responsive drug delivery systems (Sato et al., 2011).

Mechanism of Action

The mechanism of action of “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3OS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVYPCVACCIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 13.2 g of 2-bromo-4'-(trifluoromethyl)acetophenone dissolved in 40 ml of methanol was added under ice-cooling 34.6 g of a 15% aqueous solution of methyl mercaptan sodium salt. After the reaction at room temperature for 1 hour with stirring, the resultant reaction mixture was poured into ice-cooled water and extracted with dichloromethane. The organic layer was washed with water and dried over anhydrous magnesium sulfate, followed by evaporation of the solvent to obtain 11.3 g of oily product of 2-methylthio-4'-(trifluoromethyl)acetophenone (yield: 97.7%).
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13.2 g
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40 mL
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aqueous solution
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